N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: The compound is used in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle, making it a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~3~-HYDROXYBENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE: This compound has similar structural features but includes a hydroxyl group, which can influence its chemical reactivity and biological activity.
N’~3~-DIETHYLAMINO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE: This derivative includes a diethylamino group, which can enhance its fluorescence properties.
Uniqueness
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C17H13N3O3 |
---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21) |
InChI-Schlüssel |
GYMNJLWVUOXJCB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.